![molecular formula C14H19ClN2O2S B1402880 [2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 1401425-28-2](/img/structure/B1402880.png)
[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Overview
Description
The compound contains a methoxyphenyl group, an ethyl group, a thiazolyl group, and an amine group. The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent. The thiazolyl group is a five-membered ring containing nitrogen and sulfur . The presence of these groups could confer certain properties to the compound, such as potential biological activity .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The methoxyphenyl group is also aromatic, with the methoxy substituent potentially influencing the electron density of the phenyl ring .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For instance, the amine group could participate in reactions such as acylation or alkylation. The thiazole ring could undergo electrophilic substitution at the C-5 position .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the polar amine and methoxy groups could influence its solubility in different solvents. The compound’s boiling point, melting point, and density would also depend on its specific structure .Scientific Research Applications
Anticancer Research
Research has shown that derivatives of thiazole compounds, which include [2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride, have been synthesized and tested for anticancer activity. These compounds demonstrated good to moderate activity against various human cancer cell lines, including breast, lung, prostate, and more, using MTT assay and etoposide as a standard reference (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activity
Some derivatives of this compound have been studied for their antimicrobial activities. These activities were tested in vitro against bacterial isolates, including Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Molluscicidal Properties
Studies have also been conducted on thiazolo[5,4-d]pyrimidines, which are related to this compound, for their potential molluscicidal properties. These compounds have shown activity against the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).
Antibacterial and Antifungal Studies
Another research focused on the synthesis of Schiff base ligands derived from imino-4-methoxyphenol thiazole and their characterization. These compounds were tested for their antibacterial and antifungal activities, showing moderate activity against E. coli and R. solanacearum, as well as F. oxysporum and A. niger (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Mechanism of Action
Target of Action
It’s known that 4-methoxyphenethylamine, a related compound, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
Based on the related compound 4-methoxyphenethylamine, it can be inferred that it might interact with monoamine oxidase to inhibit the deamination process .
Biochemical Pathways
Thiazole ring compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that [2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride might affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the related compound 4-methoxyphenethylamine is a metabolite of tyramine , which suggests that it might have similar ADME properties.
Result of Action
Based on the related compound 4-methoxyphenethylamine, it can be inferred that it might result in the inhibition of the deamination process of tyramine and tryptamine .
Action Environment
It’s known that the related compound 4-methoxyphenethylamine is stored at a temperature of 2-8°c , suggesting that temperature might be an important environmental factor for the stability of this compound.
Future Directions
Biochemical Analysis
Biochemical Properties
[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride plays a significant role in various biochemical reactions. The thiazole ring in the compound is known for its ability to participate in electrophilic and nucleophilic substitution reactions . This compound interacts with several enzymes and proteins, including monoamine oxidase, which is responsible for the deamination of neurotransmitters . The interaction with monoamine oxidase suggests that this compound may influence neurotransmitter levels and, consequently, neural signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to exhibit cytotoxic activity against certain tumor cell lines, indicating its potential as an antineoplastic agent . Additionally, it influences cell signaling pathways by modulating the activity of enzymes involved in neurotransmitter metabolism . This modulation can lead to changes in gene expression and cellular metabolism, affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neural communication. Additionally, the compound’s interaction with other enzymes and proteins may result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound has been shown to affect cellular function, with potential implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of neurotransmitter levels and antineoplastic activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of neurotransmitters . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitters and other metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function within the biological system .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, influencing its overall biochemical and cellular effects .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-methoxy-1,3-thiazol-5-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-17-12-5-3-11(4-6-12)7-8-15-9-13-10-16-14(18-2)19-13;/h3-6,10,15H,7-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKHJKLTWZIAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CN=C(S2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate](/img/structure/B1402800.png)
![[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride](/img/structure/B1402801.png)


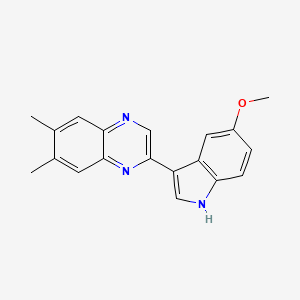
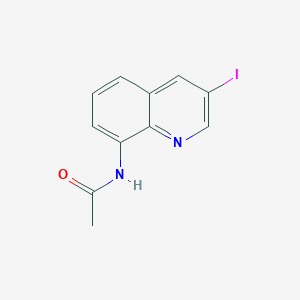
![1-Methyl-3-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1402812.png)
![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)
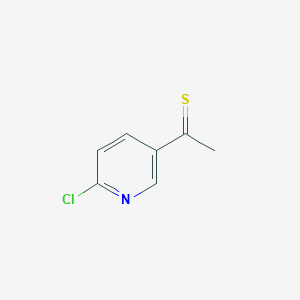
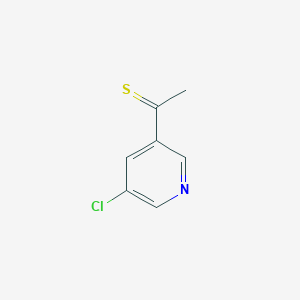

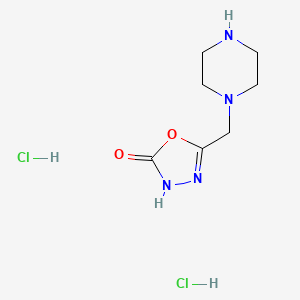
![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)
